molecular formula C12H9NO B1364574 3-(2-Pyridyl)benzaldehyde CAS No. 85553-53-3

3-(2-Pyridyl)benzaldehyde

Cat. No. B1364574
CAS RN: 85553-53-3
M. Wt: 183.21 g/mol
InChI Key: SAPNGHSAYQXRPG-UHFFFAOYSA-N
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Description

3-(2-Pyridyl)benzaldehyde, also known as 2-(3-Formylphenyl)pyridine, is a compound that contains a total of 24 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .


Molecular Structure Analysis

Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .


Physical And Chemical Properties Analysis

3-(2-Pyridyl)benzaldehyde is a liquid at 20°C . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Organic Chemistry: Direct Synthesis of Adipic Acid Esters

  • Field : Organic Chemistry .
  • Application : The compound is used in the direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes .
  • Method : A pyridyl-substituted bidentate phosphine ligand (HeMaRaphos) is coordinated to palladium, which catalyzes adipate diester formation from 1,3-butadiene, carbon monoxide, and butanol .
  • Results : The process achieves 97% selectivity and 100% atom-economy under industrially viable and scalable conditions (turnover number > 60,000). This catalyst system also affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes .

Photocatalytic Hydrogen Evolution: Synthesis of Pyridyl Conjugated Microporous Polymers

  • Field : Photocatalysis .
  • Application : The compound is used in the design and synthesis of a series of pyridyl conjugated microporous polymers (PCMPs) for photocatalytic hydrogen evolution .
  • Method : PCMPs with different chemical structures were synthesized via polycondensation of aromatic aldehydes and aromatic ketones in the presence of ammonium acetate .
  • Results : The photocatalytic hydrogen evolution rate (HER) up to 1198.9 µmol·h −1 ·g −1 was achieved on the optimized polymer with a specific surface area of 312 m 2 ·g −1 under UV-Vis light irradiation (λ>320 nm) .

Functional Dyes: Synthesis of Porphyrins

  • Field : Functional Dyes .
  • Application : The compound is used in the synthesis of porphyrins, which are fully π-conjugated macrocycles where four pyrrole rings are connected by sp2-hybridized carbon atoms .
  • Method : The 2+2 type condensation of aryldipyrrylmethanes and the second aromatic aldehyde is useful for synthesizing porphyrins with mixed meso-aryl groups .
  • Results : Some meso-aryl substituted porphyrins are designed for supramolecular application and photosensitizing effect .

Organic Synthesis: Ligand for Phosphorescent Iridium (III) Complex

  • Field : Organic Synthesis .
  • Application : The compound is used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
  • Method : The synthesis involves the use of 3-(2-Pyridyl)benzaldehyde as a ligand .
  • Results : The resulting iridium (III) complex exhibits phosphorescence .

Synthesis of Substituted Benzaldehydes

  • Field : Organic Chemistry .
  • Application : The compound is used in the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .
  • Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
  • Results : This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Synthesis of Porphyrins

  • Field : Functional Dyes .
  • Application : The compound is used in the synthesis of porphyrins, which are fully π-conjugated macrocycles where four pyrrole rings are connected by sp2-hybridized carbon atoms .
  • Method : The 2+2 type condensation of aryldipyrrylmethanes and the second aromatic aldehyde is useful for synthesizing porphyrins with mixed meso-aryl groups .
  • Results : Some meso-aryl substituted porphyrins are designed for supramolecular application and photosensitizing effect .

Safety And Hazards

When handling 3-(2-Pyridyl)benzaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

3-pyridin-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPNGHSAYQXRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395351
Record name 3-(2-Pyridyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyridyl)benzaldehyde

CAS RN

85553-53-3
Record name 3-(2-Pyridyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-2-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

EX-587A) To a THF solution (8 mL) of 2-bromopyridine (1.30 g, 8.23 mmol) at −78° C. was added 1.6 M n-BuLi in hexanes (5.3 mL, 8.48 mmol). The resulting dark red solution was stirred at −78° C. for 10 min, and a solution of 0.5 M ZnCl2 in THF (18 mL, 9.0 mmol) was added giving a light brown slurry. After warming to room temperature, 3-bromobenzaldehyde (0.816 mL, 7.0 mmol) and Pd(PPh3)4 (0.242 g, 0.21 mmol) were added, and the mixture was stirred for 18 h at room temperature under argon. The reaction mixture was poured into 1 N HCl (30 mL) and washed with diethyl ether. The aqueous layer was neutralized with NaHCO3 and extracted with diethyl ether. The solvent was removed in vacuo to give the crude product as an oil. Purification by flash chromatography on silica gel eluting with 20% ethyl acetate in hexane gave 0.49 g (38%) of the desired 3-(2-pyridinyl)benzaldehyde product as a colorless oil. GCMS: m/z=183 [M+].
Quantity
0.816 mL
Type
reactant
Reaction Step One
Quantity
0.242 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
5.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2M aq. Na2CO3 (5 mL) and a solution of 3-formylphenylboronic acid (1.14 g, 7.60 mmol) in methanol (5 mL) were added to a solution of 2-bromopyridine (1.00 g, 6.33 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) in toluene (10 mL) and the mixture was heated to reflux for 18 h. The cooled reaction mixture was diluted with dichloromethane, washed with sat. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by chromatography (SiO2, 4:1 hexane/ethyl acetate) yielded 1.03 g (89%) of the title compound. MS 184(M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

To a mixture of 3-bromobenzaldehyde (930 mg, 5.0 mmol) and toluene (10 mL) were added tri-n-butyl (2-pyridyl) tin (2.1 g, 5.6 mmol) and bis(triphenylphosphine)palladium (II) chloride (350 mg, 0.50 mmol), and the reaction mixture was refluxed for 5 hours. The reaction mixture was cooled to room temperature, and saturated aqueous potassium fluoride solution (1 mL) was added at that temperature and stirred for 30 minutes at room temperature. Water and ethyl acetate were added to the reaction mixture, which was then filtered through a Celite pad. The organic layer of the filtrate was separated and washed with saturated aqueous sodium chloride. The solvent was evaporated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=2:1) to obtain the title compound (530 mg, 58%).
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
350 mg
Type
catalyst
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58%

Synthesis routes and methods IV

Procedure details

Under N2 in a flame-dried 25 mL round bottomed flask fitted with a magnetic stirrer was placed 200 mg (0.58 mmol) of 5-bromo-2-(3,4-dichlorophenoxy)benzaldehyde, 162 mg (0.64 mmol) of bis(pinacolato)diboron (Frontier Scientific Co.), 170 mg (1.7 mmol) of potassium acetate and 13 mg (0.018 mmol) of dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct (PdCl2(dppf), Strem Chemicals) in 5 mL of anhydrous DMF. The mixture was degassed with N2 for 5 min. and then heated at 80° C. for 2.5 hr. To this was added 110 μL (1.2 mmol) of 2-bromopyridine, followed by 13 mg of PdCl2(dppf) and 0.7 mL of 2 N aqueous Na2CO3. The mixture was again heated to 80° C. under N2 for a total of 10.5 hr, then allowed to cool to room temperature overnight. The mixture was partitioned between EtOAc and H2O, the organic layer was washed with water, brine and dried over Na2CO3, then concentrated in vacuo to an oil, 359 mg. Chromatography on silica gel, eluting with a gradient system of CHCl3 (100-97% and CH3OH (0-3%) gave the title product as a light brown oil, 44 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step Two
Quantity
170 mg
Type
reactant
Reaction Step Three
Quantity
110 μL
Type
reactant
Reaction Step Four
Quantity
0.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
dichloro [1,1′-bis(diphenylphosphino)ferrocene]palladium (II) dichloromethane adduct
Quantity
13 mg
Type
catalyst
Reaction Step Seven
Quantity
13 mg
Type
catalyst
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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